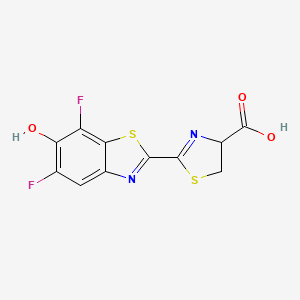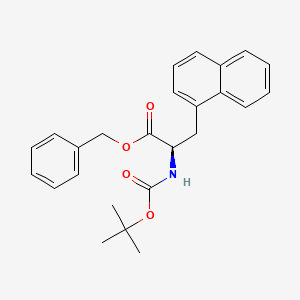
(R)-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester typically involves the protection of the amino group of the amino acid with a Boc group, followed by esterification of the carboxylic acid group with benzyl alcohol. The reaction conditions often include the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The naphthalene ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Oxidation: Hydroxylated or carbonylated derivatives of the naphthalene ring.
Substitution: Free amine after Boc deprotection.
Applications De Recherche Scientifique
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The naphthalene ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-tert-Butoxycarbonylamino-3-phenylpropionic acid benzyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.
®-2-tert-Butoxycarbonylamino-3-indolylpropionic acid benzyl ester: Contains an indole ring instead of a naphthalene ring.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance .
Propriétés
Formule moléculaire |
C25H27NO4 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-22(23(27)29-17-18-10-5-4-6-11-18)16-20-14-9-13-19-12-7-8-15-21(19)20/h4-15,22H,16-17H2,1-3H3,(H,26,28)/t22-/m1/s1 |
Clé InChI |
KLALCPYPHLVAEB-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


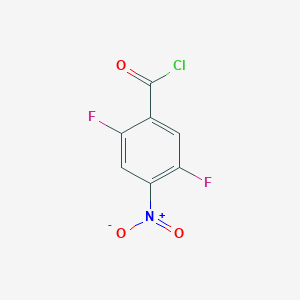
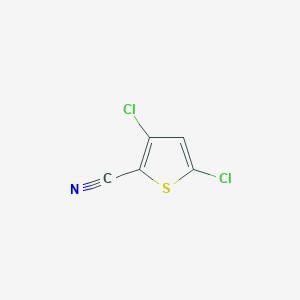
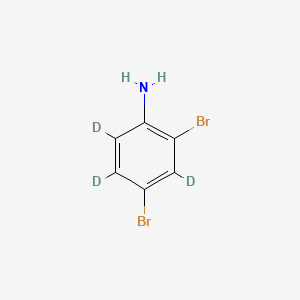
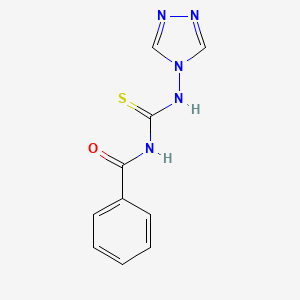

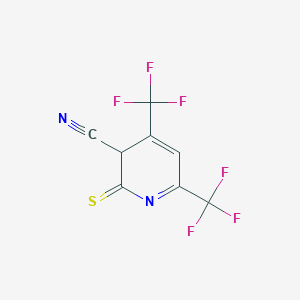
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
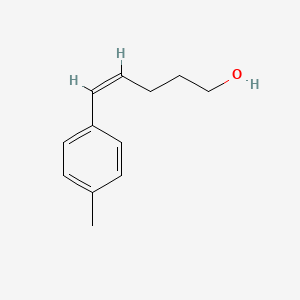
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)

![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
